
2,6-Bis(2-pyridylthiomethyl)pyridine
Description
2,6-Bis(2-pyridylthiomethyl)pyridine is a pyridine-based ligand featuring two 2-pyridylthio groups attached to the central pyridine ring via methylene bridges. This structure confers unique coordination properties, enabling applications in catalysis, metal sensing, and bioactivity studies. Its sulfur-containing substituents enhance its ability to bind transition metals, distinguishing it from analogs with oxygen- or nitrogen-based side chains .
Properties
IUPAC Name |
2,6-bis(pyridin-2-ylsulfanylmethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S2/c1-3-10-18-16(8-1)21-12-14-6-5-7-15(20-14)13-22-17-9-2-4-11-19-17/h1-11H,12-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQHOHXFQOEXGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=NC(=CC=C2)CSC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(2-pyridylthiomethyl)pyridine typically involves the reaction of 2,6-dichloromethylpyridine with 2-mercaptopyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptopyridine attacks the chloromethyl group, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,6-Bis(2-pyridylthiomethyl)pyridine can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiols.
Substitution: The pyridylthiomethyl groups can participate in substitution reactions, where the sulfur atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridyl derivatives.
Scientific Research Applications
Applications in Coordination Chemistry
One of the primary applications of 2,6-bis(2-pyridylthiomethyl)pyridine is in coordination chemistry. It serves as a ligand for various metal ions, including transition metals such as palladium (Pd), platinum (Pt), and ruthenium (Ru). These metal complexes have been studied for their catalytic properties in several reactions:
- Catalysis : Metal complexes formed with this ligand have shown promise in catalytic applications, including:
- Cross-coupling reactions : Such as Suzuki and Heck reactions.
- Hydrogenation reactions : Demonstrating high activity and selectivity.
Case Study: Palladium Complexes
A study investigated the use of palladium complexes with this compound as ligands in the Suzuki coupling reaction. The results indicated that these complexes exhibited superior catalytic performance compared to traditional ligands like phosphines, attributed to the enhanced stability and electronic properties provided by the pyridyl groups .
Applications in Sensing
The compound has also been utilized in the development of chemosensors for detecting heavy metals such as mercury (Hg²⁺). The coordination between the ligand and metal ions leads to significant changes in fluorescence properties, allowing for sensitive detection methods.
Case Study: Fluorescent Chemosensor
A fluorescent chemosensor was developed using this compound as a receptor. The sensor demonstrated high selectivity for Hg²⁺ ions over other common metal ions, making it a valuable tool for environmental monitoring .
Applications in Materials Science
In materials science, this compound has been explored for its potential in creating functional materials. Its ability to form coordination polymers and metal-organic frameworks (MOFs) has garnered attention due to their applications in gas storage and separation technologies.
Case Study: Metal-Organic Frameworks
Research has shown that incorporating this compound into MOFs enhances their stability and functionality. These frameworks have been tested for CO₂ capture and storage, showing promising results due to their high surface area and tunable porosity .
Data Summary
Mechanism of Action
The mechanism by which 2,6-Bis(2-pyridylthiomethyl)pyridine exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine and thiomethyl groups act as donor atoms, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic and biological processes, depending on the nature of the metal and the specific application.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences and their implications:
Key Observations :
- Biological Activity : Bulky substituents like phenylthio (compound 5 in ) reduce tyrosinase inhibition efficacy compared to smaller butylthio groups, likely due to steric hindrance. The pyridylthio groups in the target compound may offer intermediate steric effects and enhanced π-π stacking for enzyme interaction.
- Reactivity : Tosyloxy and trichloromethyl groups act as leaving groups or reactive sites, enabling further functionalization. In contrast, pyridylthio groups stabilize metal complexes via chelation .
Thermal and Solubility Properties
- Thermal Stability : Oxazoline-based pyridine derivatives (e.g., 2,6-bis(1,3-oxazolin-2-yl)pyridine) exhibit high thermal stability (decomposition >250°C), attributed to rigid heterocyclic substituents . Pyridylthio groups may lower melting points due to increased conformational flexibility.
- Solubility: Benzyloxy and methoxycarbonyl substituents improve solubility in non-polar solvents , whereas polar pyridylthio groups enhance solubility in polar aprotic solvents like DMF or DMSO.
Q & A
Basic: What are effective synthetic routes for 2,6-Bis(2-pyridylthiomethyl)pyridine and its derivatives?
A common method involves condensing 2,6-pyridinedicarboxaldehyde with thiol-containing precursors. For example, 2,6-bis((2R,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl)pyridine was synthesized by reacting 2,6-pyridinedicarboxaldehyde with amino alcohols in dichloromethane, followed by vacuum concentration . Analytical validation via NMR (e.g., δ 8.09 ppm for pyridine protons), NMR (e.g., δ 155.3 ppm for oxazoline carbons), and FTIR (e.g., 1458 cm for C=N stretching) ensures structural fidelity . For sulfur-containing analogs like 2,6-bis(pyridin-2-ylthio)pyridine (TPS) , direct thiol substitution on pyridine precursors is employed, with purity confirmed by high-resolution mass spectrometry (HRMS) .
Advanced: How can electronic properties of this compound derivatives be tuned for catalytic applications?
Modifying substituents on the pyridine or thioether moieties alters ligand flexibility and electronic behavior. For instance, introducing electron-withdrawing groups (e.g., CF) on the pyridine rings in CF-TPS reduces electron density at the sulfur bridge, enhancing metal-ligand charge transfer in Ru(II) complexes. Cyclic voltammetry reveals shifts in redox potentials (e.g., Ru at +1.2 V vs. Ag/AgCl), while UV-vis spectroscopy shows ligand-to-metal charge transfer (LMCT) bands at ~450 nm, critical for photocatalytic activity . Computational DFT studies can further predict donor-acceptor interactions for tailored catalyst design.
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : Proton environments are resolved (e.g., pyridine protons at δ 8.09 ppm, methyl groups at δ 1.04 ppm) .
- FTIR : C-S stretching (700–600 cm) and C=N vibrations (1458 cm) confirm functional groups .
- X-ray crystallography : Reveals molecular geometry (e.g., bond lengths: C=N ~1.28 Å, pyridine ring planarity) and supramolecular interactions (e.g., hydrogen bonding in hydrated forms) .
- HRMS : Validates molecular weight (e.g., [M+H] at m/z 554.2806 for oxazoline derivatives) .
Advanced: How does this compound interact with biological targets like enzymes or DNA?
- Tyrosinase inhibition : Derivatives such as 2,6-bis(phenylthiomethyl)pyridine exhibit competitive inhibition (IC ~10 μM) by blocking the enzyme’s active site via hydrophobic interactions with tosyl or phenylthio groups. Kinetic assays (Lineweaver-Burk plots) and molecular docking (AutoDock Vina) validate binding modes .
- DNA intercalation : V-shaped ligands like 2,6-bis(2-benzimidazolyl)pyridine bind to DNA grooves, as shown by fluorescence quenching and ethidium bromide displacement assays. Crystal structures of Mn(II) complexes reveal distorted octahedral geometries that enhance DNA affinity .
Advanced: How can researchers resolve contradictions in spectroscopic data under varying experimental conditions?
- pH-dependent behavior : Acidochromic shifts in absorption/emission spectra (e.g., dimethylamino-substituted derivatives protonate at pyridine N, shifting λ from 350 nm to 420 nm) require controlled pH buffers for reproducibility .
- Solvent effects : Polar solvents like DMSO stabilize charge-transfer states, altering NMR chemical shifts. Cross-validate with solid-state (XRD) or gas-phase (mass spec) data .
- Temperature-controlled studies : Variable-temperature NMR (e.g., -40°C to 80°C) resolves dynamic processes like tautomerism in Schiff base derivatives .
Basic: What safety protocols are essential when handling this compound?
While commercial safety data emphasize acute toxicity (GHS Category 1 for oral exposure) and skin/eye irritation, academic labs should:
- Use fume hoods to avoid inhalation (TLV <1 mg/m).
- Wear nitrile gloves and goggles to prevent dermal contact.
- Neutralize waste with 10% acetic acid before disposal .
Advanced: How can computational methods enhance the design of this compound-based sensors?
- DFT calculations : Predict binding affinities for analytes (e.g., aniline) by modeling HOMO-LUMO gaps and charge distribution.
- Molecular dynamics : Simulate solvent effects on sensor-analyte interactions (e.g., π-π stacking between pyridine and aniline rings) .
- Machine learning : Train models on spectral databases to predict sensor response curves for novel targets.
Advanced: What strategies improve catalytic efficiency in transition-metal complexes of this ligand?
- Ligand denticity : Tridentate coordination (N,S,N donors) stabilizes metal centers (e.g., Ru(II) or Mn(II)) for redox-active catalysis.
- Steric tuning : Bulky substituents (e.g., tert-butyl) reduce undesired side reactions in C-H activation .
- Solvent optimization : Low-dielectric solvents (e.g., toluene) enhance turnover frequency in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.